4-[4-chloro-2-(2-isoxazolidinylcarbonyl)phenoxy]-1-cyclopentylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-chloro-2-(2-isoxazolidinylcarbonyl)phenoxy]-1-cyclopentylpiperidine, commonly known as JNJ-1930942, is a potent and selective antagonist of the dopamine D2 receptor. It was first synthesized by Janssen Pharmaceuticals in 2008 and has since been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
JNJ-1930942 acts as a selective antagonist of the dopamine D2 receptor, which is a target for many antipsychotic drugs. By blocking the activity of this receptor, JNJ-1930942 can reduce the activity of dopamine in the brain, which is believed to contribute to the symptoms of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
JNJ-1930942 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of dopamine in the brain, as well as to modulate the activity of other neurotransmitters, including serotonin and glutamate. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of JNJ-1930942 is its high selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its potency and selectivity may also limit its usefulness in certain experiments, as it may not be effective at higher doses or in the presence of other drugs or chemicals.
Direcciones Futuras
There are a number of potential future directions for research on JNJ-1930942. One area of interest is its potential use in combination with other drugs or therapies for the treatment of schizophrenia and other psychiatric disorders. Another area of interest is its potential use in the treatment of Parkinson's disease, where it may help to reduce the side effects of dopamine replacement therapy. Finally, further research is needed to fully understand the biochemical and physiological effects of JNJ-1930942, as well as its potential limitations and drawbacks.
Métodos De Síntesis
The synthesis of JNJ-1930942 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 2-(2-isoxazolidinylcarbonyl)phenylboronic acid, which is then coupled with 4-chloro-1-cyclopentylpiperidine-4-boronic acid to give the desired product.
Aplicaciones Científicas De Investigación
JNJ-1930942 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and substance abuse. It has also been investigated for its potential use in the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
[5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxyphenyl]-(1,2-oxazolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O3/c21-15-6-7-19(18(14-15)20(24)23-10-3-13-25-23)26-17-8-11-22(12-9-17)16-4-1-2-5-16/h6-7,14,16-17H,1-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMAFRBOHUALOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)OC3=C(C=C(C=C3)Cl)C(=O)N4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.